
1,4-Naphthalenedione, 2-ethyl-3-methyl-
Descripción general
Descripción
1,4-Naphthalenedione, 2-ethyl-3-methyl- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is structurally characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with ethyl and methyl groups as substituents at the 2 and 3 positions, respectively. Naphthoquinones are natural pigments widely distributed in plants, fungi, and some animals, and they exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2-ethyl-3-methyl-, typically involves the oxidation of naphthalene or its derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1,4-Naphthalenedione, 2-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the naphthoquinone structure.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted naphthoquinones and hydroquinones.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-ethyl-3-methyl- has several scientific research applications:
Mecanismo De Acción
The biological activity of 1,4-Naphthalenedione, 2-ethyl-3-methyl- is primarily due to its redox properties. It can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against microorganisms and cancer cells, which are more susceptible to oxidative stress .
Comparación Con Compuestos Similares
1,4-Naphthalenedione, 2-ethyl-3-methyl- can be compared to other naphthoquinone derivatives, such as:
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor and its anticoagulant properties.
Plumbagin: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of 1,4-Naphthalenedione, 2-ethyl-3-methyl- lies in its specific substituents, which can modulate its biological activity and chemical reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-ethyl-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIBLPIAYFAQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180542 | |
| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-56-2 | |
| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


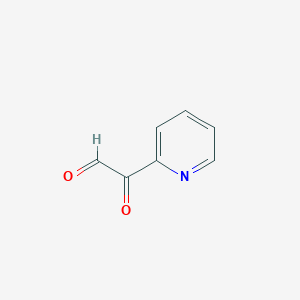




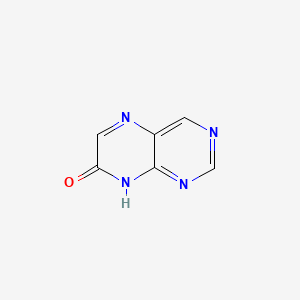
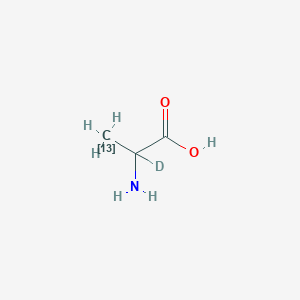
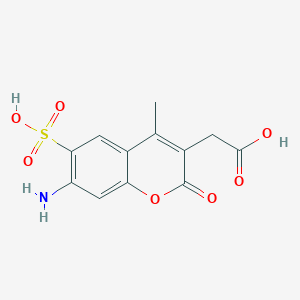
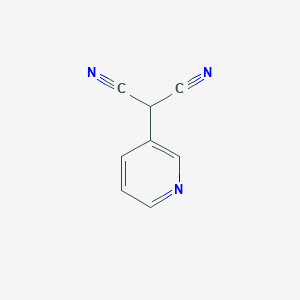
![2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3064907.png)
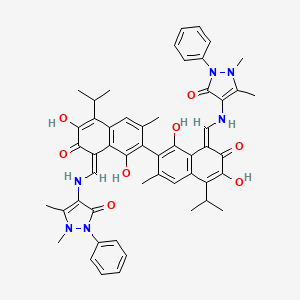
![3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B3064931.png)
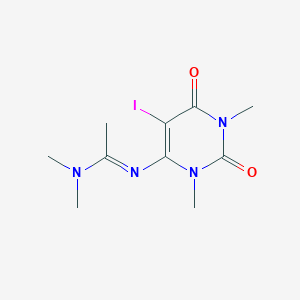
![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)
